2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride
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Overview
Description
2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride is an organic compound with the molecular formula C11H12ClNO4S It is a derivative of benzoyl chloride, featuring a morpholine-4-sulfonyl group and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoyl derivatives.
Electrophilic Aromatic Substitution: Various substituted benzene derivatives.
Hydrolysis: 2-Chloro-4-(morpholine-4-sulfonyl)benzoic acid and hydrochloric acid.
Scientific Research Applications
2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride involves its reactivity as an electrophile. The chlorine atom and the sulfonyl group make the benzene ring highly reactive towards nucleophiles. This reactivity allows the compound to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(methylsulfonyl)benzoic acid
- 4-(Morpholine-4-sulfonyl)-benzoyl chloride
- 2-Chlorobenzoyl chloride
Uniqueness
2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride is unique due to the presence of both a morpholine-4-sulfonyl group and a chlorine atom on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and industrial processes.
Properties
CAS No. |
113365-91-6 |
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Molecular Formula |
C11H11Cl2NO4S |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
2-chloro-4-morpholin-4-ylsulfonylbenzoyl chloride |
InChI |
InChI=1S/C11H11Cl2NO4S/c12-10-7-8(1-2-9(10)11(13)15)19(16,17)14-3-5-18-6-4-14/h1-2,7H,3-6H2 |
InChI Key |
GYCDKVYWLQDXGY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)C(=O)Cl)Cl |
Origin of Product |
United States |
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